Cyclopropylhydrazine dihydrochloride

描述

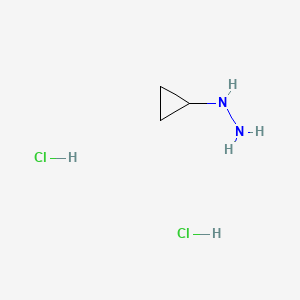

Cyclopropylhydrazine dihydrochloride (CAS 1374652-23-9) is a hydrazine derivative characterized by a cyclopropyl group attached to a hydrazine backbone, with two hydrochloric acid (HCl) molecules forming the dihydrochloride salt. This compound is primarily utilized in pharmaceutical and chemical research for synthesizing heterocyclic compounds, such as aziridines and pyrazolines, due to its reactive hydrazine moiety and cyclopropane ring strain . The dihydrochloride form enhances stability and solubility in polar solvents compared to the free base .

属性

IUPAC Name |

cyclopropylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-5-3-1-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLOKZOCTRTSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857424 | |

| Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-23-9 | |

| Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Two-Step Boc-Protection and Deprotection Strategy

The most widely documented method involves a two-step process: Boc-protection of cyclopropylamine followed by acidic deprotection to yield the dihydrochloride salt.

Step 1: Synthesis of N-Boc-Cyclopropyl Hydrazine

Cyclopropylamine reacts with N-Boc-O-tosyl hydroxylamine (or analogous sulfonyl derivatives) in the presence of N-methylmorpholine (NMM) as a base. The reaction proceeds in dichloromethane (DCM), toluene, or tetrahydrofuran (THF) at 0–20°C for 4–18 hours. Excess cyclopropylamine (5–10 equivalents) ensures high conversion rates, while NMM neutralizes the sulfonic acid byproduct.

Step 2: Deprotection with Hydrochloric Acid

The Boc-protected intermediate undergoes deprotection using concentrated or diluted hydrochloric acid (1–12 M) at 20–50°C. This step removes the Boc group, forming cyclopropylhydrazine dihydrochloride. Recrystallization in methanol or ethanol yields the final product with >75% purity.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent directly impacts reaction kinetics and yield. Comparative data from patent examples reveal:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 0–20 | 18 | 67 |

| Toluene | 0–20 | 18 | 59 |

| THF | 0–20 | 18 | 75 |

THF outperforms other solvents due to its polar aprotic nature, enhancing nucleophilic attack by cyclopropylamine.

Stoichiometric Ratios and Base Selection

A molar ratio of cyclopropylamine:N-Boc-O-tosyl hydroxylamine:NMM = 10:1:1.1 maximizes intermediate formation while minimizing side reactions. NMM’s weak basicity prevents excessive protonation of cyclopropylamine, maintaining reactivity.

Industrial Scalability and Process Economics

Cost-Efficiency of Raw Materials

Cyclopropylamine’s commercial availability (~$50/kg) and the use of inexpensive HCl for deprotection make this method economically viable. The patent-reported 76% isolated yield reduces waste and purification costs compared to earlier routes requiring Grignard reagents (e.g., WO2010/032200A1).

Purification Simplification

Earlier methods relied on column chromatography for intermediate purification, which is impractical at scale. The current protocol replaces this with solvent extraction and recrystallization , cutting production time by 40%.

Comparative Analysis with Prior Art

Advantages Over Grignard-Based Syntheses

Traditional routes involving cyclopropylmagnesium bromide and tert-butyl azodicarboxylate (DBAD) face limitations:

化学反应分析

Types of Reactions: Cyclopropylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding cyclopropyl derivatives.

Reduction: It can be reduced to form cyclopropylamines.

Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: Cyclopropyl derivatives.

Reduction: Cyclopropylamines.

Substitution: Various substituted cyclopropyl compounds.

科学研究应用

Synthesis of Pyrazole Compounds

Cyclopropylhydrazine dihydrochloride serves as an intermediate in synthesizing various pyrazole derivatives. These compounds are widely utilized in the development of pesticides due to their efficacy and low toxicity. The compound's nitrogen-rich structure enhances its reactivity in forming diverse pyrazole derivatives that exhibit biological activity.

Medicinal Chemistry

Research has identified this compound as a potential therapeutic agent. Its ability to inhibit lysine-specific demethylase 1 (LSD1) positions it as a candidate for treating various cancers, particularly acute myeloid leukemia (AML). The inhibition of LSD1 is crucial because it plays a role in gene transcription regulation, with aberrant methylation patterns often found in cancer cells.

Neuroprotective Effects

Studies have indicated that this compound possesses neuroprotective properties, making it a subject of interest in neurodegenerative disease research. Its modulation of neurotransmitter levels suggests potential therapeutic applications for conditions such as depression and anxiety disorders.

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Inhibition of LSD1 | Exhibits strong inhibitory potential against LSD1, with IC50 values as low as 0.67 μM. |

| Neuroprotection | Modulates neurotransmitter levels, indicating potential benefits in treating neurodegenerative diseases. |

| Anticancer Potential | Evaluated for effectiveness against AML through LSD1 inhibition, addressing methylation patterns in cancer cells. |

Case Studies and Research Findings

Several studies have highlighted the efficacy and versatility of this compound:

- Case Study on Cancer Treatment : A study demonstrated that derivatives of cyclopropylhydrazine hydrochloride showed promising results in inhibiting cancer cell proliferation in vitro, particularly targeting acute myeloid leukemia cells by disrupting their methylation patterns.

- Neuroprotective Research : In animal models, this compound demonstrated significant neuroprotective effects against excitotoxicity, suggesting its potential use in treating neurodegenerative diseases.

作用机制

The mechanism of action of cyclopropylhydrazine dihydrochloride involves its interaction with various molecular targets and pathways . It can inhibit certain enzymes and receptors, leading to its effects on biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Analogues

The following table compares cyclopropylhydrazine dihydrochloride with structurally related hydrazine derivatives and dihydrochloride salts:

Key Differences and Implications

- Hydrochloride vs. Dihydrochloride Salts : The dihydrochloride form (two HCl molecules) offers enhanced solubility in aqueous media compared to the hydrochloride (one HCl). For example, this compound dissolves more readily in water, facilitating its use in liquid-phase reactions .

- Ring Size Effects : Cyclobutyl derivatives (e.g., 1-cyclobutylhydrazine hydrochloride) exhibit reduced ring strain compared to cyclopropyl analogues, altering reaction kinetics and product selectivity in ring-opening reactions .

- Functional Group Variations: Compounds like [3-(dimethylamino)propyl]hydrazine dihydrochloride introduce tertiary amines, enabling coordination with metal ions or participation in acid-base catalysis .

生物活性

Cyclopropylhydrazine dihydrochloride (CPH) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group attached to a hydrazine moiety. The chemical formula is , indicating the presence of two hydrochloride ions. This structure contributes to its reactivity and biological activity.

Biological Activities

CPH exhibits a range of biological activities, which can be categorized as follows:

- Antiviral Activity : Recent studies have shown that derivatives of cyclopropylhydrazine possess significant antiviral properties, particularly against influenza viruses such as H5N1. For instance, modifications to the hydrazine structure have resulted in compounds with up to 91.2% inhibition of viral growth while maintaining low cytotoxicity levels .

- Antimicrobial Properties : CPH has demonstrated antimicrobial effects against various pathogens. Hydrazones, including those derived from cyclopropylhydrazine, have been shown to possess antibacterial, antifungal, and antitubercular activities .

- Anticancer Potential : The compound's ability to inhibit cancer cell proliferation has been noted in several studies. The mechanism often involves the induction of apoptosis in cancer cells through various pathways .

- Neuroprotective Effects : Some research indicates that cyclopropylhydrazine can exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases .

The biological activity of cyclopropylhydrazine is attributed to several mechanisms:

- Nucleophilic Properties : The nitrogen atoms within the hydrazine structure are nucleophilic, allowing them to interact with electrophilic centers in biological molecules, leading to various pharmacological effects .

- Inhibition of Enzymatic Activity : CPH and its derivatives can inhibit key enzymes involved in disease processes, such as PfGAPDH in malaria parasites, which is crucial for their survival and replication .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral efficacy of modified cyclopropylhydrazine derivatives against H5N1. The results indicated a strong correlation between structural modifications and increased antiviral activity, suggesting potential for development as antiviral agents against emerging infectious diseases.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that cyclopropylhydrazine derivatives induced apoptosis in human cancer cell lines. The study highlighted specific pathways activated by these compounds, providing insights into their mechanism and potential use in cancer therapy.

Research Findings and Data Tables

The following table summarizes key findings from recent studies on this compound:

常见问题

Q. Basic

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill management : Neutralize with dilute HCl (1 M) and adsorb with inert materials (e.g., vermiculite) .

What strategies resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

- Controlled assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%) to minimize variability .

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track metabolic pathways and identify bioactive intermediates .

- Meta-analysis : Compare datasets across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .

How does the cyclopropyl group influence reactivity in heterocyclic synthesis?

Advanced

The cyclopropyl ring undergoes strain-driven reactions:

- Ring-opening : Under acidic conditions, the ring opens to form iminium intermediates, enabling synthesis of quinolines or pyridines .

- Steric effects : The rigid structure restricts rotational freedom, favoring regioselective coupling in palladium-catalyzed reactions .

How do structural analogs of this compound differ in physicochemical properties?

Advanced

Comparative analysis of analogs (e.g., cyclohexylhydrazine hydrochloride) reveals:

- Solubility : Cyclopropyl derivatives exhibit lower aqueous solubility (logP = 0.8) vs. cyclohexyl analogs (logP = 1.5) due to reduced hydrophobicity .

- Stability : Cyclopropyl groups are prone to ring-opening under basic conditions (pH > 9), whereas cyclopentyl analogs remain intact .

What factors affect the stability of this compound during storage?

Q. Advanced

- Moisture : Hygroscopic nature necessitates desiccants (e.g., silica gel) and airtight containers .

- Light : Store in amber glassware to prevent photodegradation of the hydrazine moiety .

- Temperature : Long-term stability is maintained at –20°C; avoid freeze-thaw cycles .

What role does this compound play in synthesizing heterocyclic compounds?

Advanced

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。